molecular formula C11H18O2 B14681094 3(2H)-Furanone, 2-hexyl-5-methyl- CAS No. 33922-66-6

3(2H)-Furanone, 2-hexyl-5-methyl-

Cat. No.: B14681094
CAS No.: 33922-66-6
M. Wt: 182.26 g/mol
InChI Key: AAUWBAWSKVOBFL-UHFFFAOYSA-N
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Description

. It is a furan derivative, characterized by a furan ring with a hexyl and a methyl substituent. This compound is known for its presence in various natural products and its applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Furanone, 2-hexyl-5-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexylmagnesium bromide with methyl vinyl ketone followed by cyclization can yield the desired furanone .

Industrial Production Methods

Industrial production of 3(2H)-Furanone, 2-hexyl-5-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Furanone, 2-hexyl-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3(2H)-Furanone, 2-hexyl-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Furanone, 2-hexyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Furanone, 2-hexyl-5-methyl- is unique due to its specific substituents and the presence of the furanone ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

33922-66-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-hexyl-5-methylfuran-3-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-11-10(12)8-9(2)13-11/h8,11H,3-7H2,1-2H3

InChI Key

AAUWBAWSKVOBFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)C=C(O1)C

Origin of Product

United States

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